Covalent Binding to Cys269 Confers Sustained Target Engagement Over Ivosidenib
Crelosidenib is a covalent inhibitor of mutant IDH1 that specifically modifies Cys269 in the allosteric binding pocket, whereas Ivosidenib (AG-120) binds reversibly . This covalent mechanism results in sustained inhibition of 2-HG production in vivo, with durable efficacy observed in xenograft models derived from a patient refractory to Ivosidenib [1].
| Evidence Dimension | Binding Mechanism |
|---|---|
| Target Compound Data | Covalent, irreversible modification of Cys269 |
| Comparator Or Baseline | Ivosidenib (AG-120): Reversible binding |
| Quantified Difference | Qualitative difference in binding mode; translates to sustained 2-HG inhibition in vivo post-washout |
| Conditions | In vitro binding assays; in vivo xenograft models (AML PDX) |
Why This Matters
Covalent inhibition provides a pharmacodynamic advantage, potentially overcoming resistance and reducing dosing frequency, which is a key differentiator for researchers studying persistent target suppression or for translational models of acquired resistance.
- [1] Salama V. Preclinical Studies of A Novel Idh1 Inhibitor In Acute Myeloid Leukemia (Aml). MS Thesis. The University of Texas MD Anderson Cancer Center UTHealth Graduate School of Biomedical Sciences; 2020. View Source
